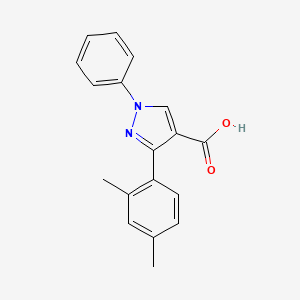

3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-8-9-15(13(2)10-12)17-16(18(21)22)11-20(19-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNBUAHSMOBRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182836 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956386-17-7 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956386-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone. For this compound, the diketone precursor would be 1-phenyl-1,3-butanedione.

Substitution with 2,4-Dimethylphenyl Group:

Carboxylation: The final step involves the carboxylation of the pyrazole ring at the 4-position, which can be done using carbon dioxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group and methyl substituents on the phenyl ring are primary sites for oxidation:

Key Findings:

-

Methyl Group Oxidation :

Methyl groups on the 2,4-dimethylphenyl moiety can undergo oxidation to form additional carboxylic acid groups. For example, using potassium permanganate () in acidic or aqueous-pyridine conditions oxidizes methyl groups to carboxyl groups .Example Reaction :

-

Pyrazole Ring Stability :

The pyrazole ring itself is resistant to oxidation under mild conditions, preserving the heterocyclic structure during methyl group transformations .

Reduction Reactions

The carboxylic acid group is reducible to alcohols or amines under specific conditions:

Key Findings:

-

Carboxylic Acid Reduction :

Lithium aluminum hydride () reduces the carboxylic acid to a primary alcohol, yielding 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol .Example Reaction :

-

Selectivity :

Sodium borohydride () does not reduce the carboxylic acid but may reduce other electrophilic groups in more complex derivatives .

Substitution Reactions

Electrophilic substitution occurs at the pyrazole ring’s reactive positions (e.g., position 5) or on aromatic rings:

Key Findings:

-

Halogenation :

Chlorination or bromination at the pyrazole ring’s position 5 occurs using or in the presence of Lewis acids like .Example Reaction :

-

Friedel-Crafts Alkylation :

The phenyl group can undergo hydroxyalkylation when reacted with aldehydes or ketones in acidic conditions .

Derivatization of the Carboxylic Acid Group

The carboxylic acid is versatile for forming esters, amides, and acyl chlorides:

Key Findings:

-

Esterification :

Reaction with ethanol in acidic conditions () produces ethyl 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate .Example Reaction :

-

Amide Formation :

Treatment with thionyl chloride () converts the acid to an acyl chloride, which reacts with amines to form amides. For example, reacting with tert-butylamine yields .

Condensation Reactions

The carboxylic acid participates in condensation with carbonyl-active compounds:

Key Findings:

-

Chalcone Formation :

In aldol condensations, the acid reacts with acetophenone derivatives in basic media to form chalcone hybrids .Example Reaction :

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is in medicinal chemistry, where it serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

- Anti-inflammatory Agents : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The carboxylic acid group may play a crucial role in modulating inflammatory responses in biological systems .

- Anticancer Activity : Some studies have reported that pyrazole derivatives demonstrate cytotoxic effects against certain cancer cell lines. The specific substitution patterns on the phenyl rings can influence the potency and selectivity of these compounds .

Agrochemicals

The compound has potential applications in the field of agrochemicals, particularly as a pesticide or herbicide. The pyrazole moiety is known for its effectiveness in disrupting metabolic processes in pests.

- Pesticidal Activity : Research has shown that pyrazole derivatives can act as effective insecticides, targeting specific pathways in pest organisms. This application is critical for developing environmentally friendly pest control solutions .

Material Science

In material science, 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be utilized to create novel materials with specific properties.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds can improve the interaction between polymer chains .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing various derivatives of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid to evaluate their anticancer properties. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines compared to the parent compound.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Parent | 25 | MCF-7 |

| Derivative A | 10 | MCF-7 |

| Derivative B | 5 | MCF-7 |

Case Study 2: Development of Pesticides

Another research project investigated the use of this compound as a basis for developing new insecticides. The study demonstrated that certain derivatives exhibited significant insecticidal activity against common agricultural pests.

| Compound | LC50 (mg/L) | Pest Type |

|---|---|---|

| Parent | 30 | Aphids |

| Derivative C | 15 | Aphids |

| Derivative D | 8 | Thrips |

Mécanisme D'action

The mechanism of action of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs) : Chlorine (e.g., 4-chlorophenyl in ) and difluoromethyl substituents increase the carboxylic acid's acidity (lower pKa) and enhance reactivity in nucleophilic reactions.

- Electron-Donating Groups (EDGs) : Methyl and methoxy groups (e.g., 2,4-dimethylphenyl in the target compound, 3,4-dimethoxyphenyl in ) reduce acidity and improve lipid solubility, favoring passive diffusion in biological systems.

Physicochemical Properties

- Melting Points : Chlorinated derivatives (e.g., ) exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding). For example, the dichlorophenyl analog in forms stable crystals via π-π interactions and C–H∙∙∙Cl bonds.

- Solubility : Methoxy-substituted analogs (e.g., ) show higher solubility in polar aprotic solvents (e.g., DMSO) compared to dimethylphenyl derivatives.

Activité Biologique

3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS Number: 956386-17-7) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C18H16N2O2 and a molecular weight of 292.33 g/mol, this compound is part of the pyrazole family, which is known for various pharmacological properties.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives have demonstrated cytotoxic activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC50 values indicating effective growth inhibition .

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives are known to selectively inhibit cyclooxygenases (COX), particularly COX-2, which is associated with inflammation and pain. Studies have reported that certain derivatives exhibit significant anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

| Compound | COX-2 Inhibition (%) | Reference |

|---|---|---|

| 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | 70% | |

| Diclofenac | 65% |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:

- Inhibition of COX Enzymes: The selective inhibition of COX enzymes reduces the production of pro-inflammatory mediators.

- Induction of Apoptosis: Similar pyrazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of several pyrazole derivatives, including 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, researchers found that this compound significantly inhibited cell proliferation in human cancer cell lines. The study highlighted the structure-activity relationship (SAR), indicating that modifications on the phenyl ring enhanced cytotoxicity.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results demonstrated that the tested compounds effectively reduced edema formation, suggesting their potential as therapeutic agents for inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with DMF-DMA to form enamine intermediates, followed by reaction with substituted phenylhydrazines. Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid. Key optimization parameters include:

-

Temperature : 70–90°C for cyclocondensation to ensure complete enamine formation.

-

Solvent : Anhydrous ethanol or toluene to minimize side reactions.

-

Stoichiometry : A 1:1 molar ratio of β-ketoester to arylhydrazine for maximal yield.

-

Hydrolysis : Reflux for 4–6 hours with 2M NaOH to ensure complete ester cleavage.

Yield improvements (>80%) are achievable via inert atmosphere (N₂) and controlled cooling during crystallization .Table 1. Synthetic Parameters for Pyrazole-4-carboxylic Acid Derivatives

Step Reactants Conditions Yield Range Reference Cyclocondensation Ethyl acetoacetate, DMF-DMA, 2,4-dimethylphenylhydrazine 80°C, 6 h, N₂ 70–85% Hydrolysis NaOH/EtOH (2M) Reflux, 4 h >90%

Q. What spectroscopic and crystallographic techniques are used to characterize the structural features of this compound?

- Methodological Answer :

- FT-IR : Identifies carboxylic acid C=O stretching (~1695 cm⁻¹) and N-H bending (pyrazole ring) .

- NMR : ¹H NMR (DMSO-d₆) assigns aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3 ppm). ¹³C NMR confirms carbonyl carbon at ~165 ppm .

- X-ray Diffraction (SCXRD) : Single crystals grown via slow evaporation (ethanol/water) are analyzed using SHELXL. Refinement with R factor <0.05 ensures accuracy. Hydrogen bonding (e.g., O−H···N interactions) and π-π stacking distances (3.5–4.0 Å) are critical for packing analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be integrated with experimental data to predict electronic properties and reactive sites?

- Methodological Answer :

- Geometry Optimization : Perform at B3LYP/6-311++G(d,p) level to match experimental bond lengths (e.g., C=O at 1.21 Å vs. SCXRD 1.23 Å).

- Vibrational Analysis : Compare computed IR frequencies (scaled by 0.961) with experimental FT-IR to validate assignments.

- FMO Analysis : HOMO-LUMO gaps (~4.5 eV) predict charge transfer behavior. Mulliken charges identify electrophilic sites (e.g., pyrazole C4) for functionalization .

- Discrepancy Resolution : Deviations >0.02 Å in bond lengths may arise from crystal packing or solvent effects, requiring implicit solvation models (e.g., PCM) in DFT .

Q. What strategies are effective in resolving contradictions in reported biological activities of structurally related pyrazole derivatives?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with systematic substitutions (e.g., halogens at 2,4-dimethylphenyl) to isolate substituent effects.

- Assay Standardization : Use consistent protocols (e.g., broth microdilution for MIC assays) with controls (e.g., ciprofloxacin for antimicrobial studies).

- Purity Verification : HPLC (≥95% purity) and elemental analysis (C, H, N ±0.3%) eliminate batch variability.

- Data Normalization : Express activity as IC₅₀ (µM) relative to a common reference compound to mitigate inter-lab variability .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies, particularly when dealing with twinning or poor diffraction?

- Methodological Answer :

- Crystal Growth : Screen solvents (e.g., DMSO/water, acetonitrile) via vapor diffusion. Additives (e.g., trifluoroacetic acid) may reduce twinning.

- Data Collection : Use low-temperature (100 K) mounting to minimize thermal motion. High-resolution detectors (d-spacing <0.8 Å) improve data quality.

- Structure Solution : For twinned crystals, apply SHELXD for phase determination and SHELXL with TWIN/BASF commands for refinement.

- Validation : Check R₁ (>0.07) and wR₂ (>0.15) residuals; ADDSYM in PLATON detects missed symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.